molecular formula C6H14N2 B14222918 (3E)-3-(Propylimino)propan-1-amine CAS No. 824393-94-4

(3E)-3-(Propylimino)propan-1-amine

Cat. No.: B14222918
CAS No.: 824393-94-4
M. Wt: 114.19 g/mol
InChI Key: JOIQCIQVJRAXSJ-UHFFFAOYSA-N
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Description

(3E)-3-(Propylimino)propan-1-amine is an organic compound that belongs to the class of imines It is characterized by the presence of a propyl group attached to an imino group, which is further connected to a propan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(Propylimino)propan-1-amine can be achieved through several methods. One common approach involves the reaction of propylamine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imine. The reaction typically requires a dehydrating agent to drive the equilibrium towards the formation of the imine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(Propylimino)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxo compounds.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

(3E)-3-(Propylimino)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-(Propylimino)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propylamine: A simple primary amine with similar structural features but lacking the imine group.

    Propan-1-amine: Another primary amine with a similar carbon backbone.

    Iminopropane: A compound with an imine group but different substituents.

Uniqueness

(3E)-3-(Propylimino)propan-1-amine is unique due to the presence of both an imine and an amine group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.

Properties

CAS No.

824393-94-4

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

3-propyliminopropan-1-amine

InChI

InChI=1S/C6H14N2/c1-2-5-8-6-3-4-7/h6H,2-5,7H2,1H3

InChI Key

JOIQCIQVJRAXSJ-UHFFFAOYSA-N

Canonical SMILES

CCCN=CCCN

Origin of Product

United States

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